Diethyl diethenylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl diethenylpropanedioate, also known as diethyl malonate, is an organic compound with the formula CH₂(CO₂C₂H₅)₂. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a pleasant odor and is soluble in most organic solvents.
Vorbereitungsmethoden
Diethyl diethenylpropanedioate can be synthesized through several methods. One common method involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
CH2(COOH)2+2C2H5OH→CH2(CO2C2H5)2+2H2O
In industrial settings, this compound is often produced by the reaction of chloroacetic acid with sodium ethoxide, followed by esterification with ethanol. This method is efficient and yields high purity product .
Analyse Chemischer Reaktionen
Diethyl diethenylpropanedioate undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a strong base like sodium ethoxide.
Hydrolysis and Decarboxylation: When heated with aqueous acid, this compound undergoes hydrolysis to form malonic acid, which then decarboxylates to produce acetic acid.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form β-keto esters and other derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of diethyl diethenylpropanedioate involves its ability to form enolate ions under basic conditions. These enolate ions are highly nucleophilic and can undergo various reactions, such as alkylation and condensation. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Diethyl diethenylpropanedioate is similar to other malonic esters, such as dimethyl malonate and diethyl propanedioate. it is unique in its reactivity and versatility. Some similar compounds include:
Dimethyl Malonate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl Propanedioate: Another malonic ester with similar reactivity but different applications in organic synthesis.
Eigenschaften
CAS-Nummer |
63383-34-6 |
---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
diethyl 2,2-bis(ethenyl)propanedioate |
InChI |
InChI=1S/C11H16O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
JPGFPQRDXRBPEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C=C)(C=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.